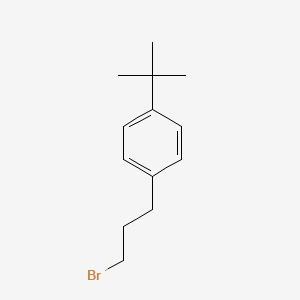
(1-(5-Bromo-2-fluorophenyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(5-Bromo-2-fluorophenyl)cyclopropyl)methanol: is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a bromine and fluorine substituent on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Bromo-2-fluorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method includes the reaction of 5-bromo-2-fluorobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
(1-(5-Bromo-2-fluorophenyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the halogens.
Major Products Formed
Oxidation: Formation of (1-(5-Bromo-2-fluorophenyl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(5-Bromo-2-fluorophenyl)cyclopropyl)methane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(1-(5-Bromo-2-fluorophenyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The exact mechanism of action of (1-(5-Bromo-2-fluorophenyl)cyclopropyl)methanol is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
相似化合物的比较
Similar Compounds
- (1-(4-Bromo-2-fluorophenyl)cyclopropyl)methanol
- (1-(5-Bromo-3-fluorophenyl)cyclopropyl)methanol
- (1-(5-Bromo-2-chlorophenyl)cyclopropyl)methanol
Uniqueness
(1-(5-Bromo-2-fluorophenyl)cyclopropyl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H10BrFO |
|---|---|
分子量 |
245.09 g/mol |
IUPAC 名称 |
[1-(5-bromo-2-fluorophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H10BrFO/c11-7-1-2-9(12)8(5-7)10(6-13)3-4-10/h1-2,5,13H,3-4,6H2 |
InChI 键 |
XLMKOXLQNAOSHO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)C2=C(C=CC(=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


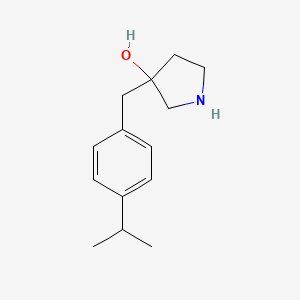
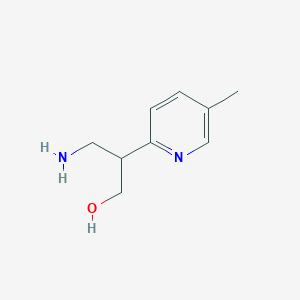
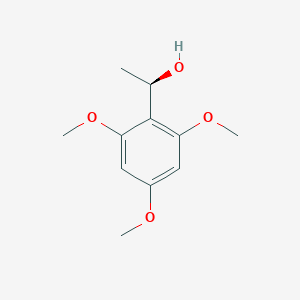

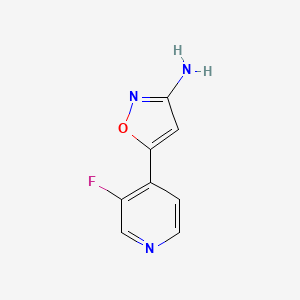
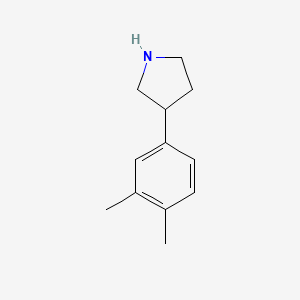
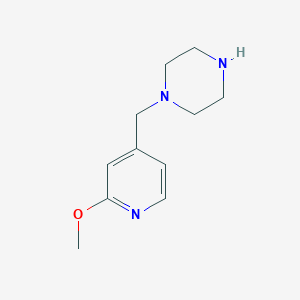
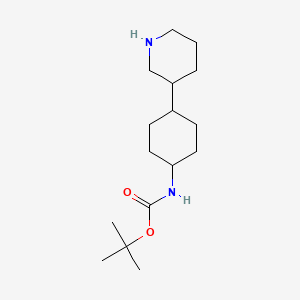
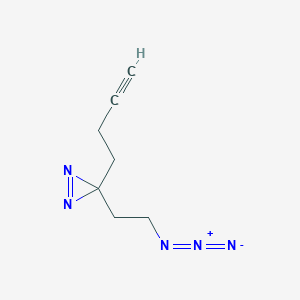


![1-[(2R)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593992.png)

